molecular formula C35H53NO3 B1682389 Vitamin E Nicotinate CAS No. 43119-47-7

Vitamin E Nicotinate

Cat. No. B1682389
CAS RN: 43119-47-7
M. Wt: 535.8 g/mol
InChI Key: MSCCTZZBYHQMQJ-AZAGJHQNSA-N
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Description

Vitamin E Nicotinate is an ester of tocopherol (vitamin E) and nicotinic acid . It has antioxidant and vasodilatory properties .


Synthesis Analysis

Vitamin E Nicotinate can be chemically synthesized . A method for synthesizing Vitamin E Nicotinate involves adding nicotinic acid in an organic solvent, adding triphosgene and tocopherol, dropwise adding triethylamine, and after the dropwise adding, continuing to react completely .


Molecular Structure Analysis

The molecular structure of Vitamin E Nicotinate is comprised of a chromanol ring with a side chain located at the C2 position . The molecular formula is C35H53NO3 .


Chemical Reactions Analysis

Vitamin E Nicotinate has been found to promote anti-inflammatory signals . It has been suggested that Vitamin E Nicotinate functions independently from simply serving as a source of active vitamin E .


Physical And Chemical Properties Analysis

Vitamin E Nicotinate is a lipid-soluble substance . Its molecular weight is 535.8 , and it has a melting point of approximately 38 °C .

Scientific Research Applications

Cell Signaling

Vitamin E nicotinate, an ester of vitamins E and B3, demonstrates distinct biological functions. It is suggested to be formed endogenously and can elicit cell signaling, independent of its antioxidant properties. This is supported by findings in cultured human cells, where vitamin E nicotinate, but not vitamin E plus niacin, promoted anandamide formation and activated MAP kinase signaling (Suzuki et al., 2019).

Metabolomics and Biological Functions

Metabolomics studies indicate that Vitamin E nicotinate (TN) impacts cells differently compared to separate additions of tocopherol acetate and niacin. TN upregulated various primary fatty acid amides and activated mitogen-activated protein kinases, suggesting a new biological function in cell signaling (Marcocci & Suzuki, 2019).

Vitamin E and Cancer Prevention

Studies have shown that vitamin E, including its ester forms like α-tocopheryl nicotinate, has potential in cancer prevention. α-Tocopheryl succinate (TS) was found to be particularly effective in inducing differentiation and growth inhibition in tumor cells, while not affecting most normal cells (Prasad & Edwards‐Prasad, 1992).

Vitamin E in Bone Health

Research indicates vitamin E's benefits in restoring bone parameters in nicotine-treated rats. Different forms of vitamin E, including tocotrienols, significantly improved bone metabolism markers impaired by nicotine (Norazlina et al., 2010).

Novel Functions in Heart Health

Vitamin E nicotinate has been found to be significantly reduced in heart failure, suggesting its independent function from merely being an antioxidant. Its structure seems to elicit specific biological functions, potentially important in heart health (Suzuki et al., 2019).

Improving Visual Evoked Potentials and Reducing Stress

Vitamin E has been shown to mitigate stress-induced changes in visual evoked potentials (VEPs) and lipid peroxidation, thus having potential to prevent stress-related changes in vision (Yargiçoğlu et al., 2003).

Enhancement of Nicotinamide's Biological Actions

Vitamin E nicotinate might enhance the actions of nicotinamide, a form of vitamin B3. Nicotinamide is known for its role in cellular energy metabolism and has been shown to influence cellular survival and differentiation pathways (Maiese et al., 2009).

Safety And Hazards

Vitamin E Nicotinate should be handled with care to avoid contact with skin and eyes . It is generally considered safe by the FDA .

Future Directions

Current research seeks to determine optimal supplementation levels, interactions with other nutrients, impacts on gene expression, cell signaling, and communication, as well as the effects of high dosages in livestock . Vitamin E Nicotinate continues to be a crucial component in improving animal health, and ongoing research aims to uncover its benefits and mechanisms of action further .

properties

IUPAC Name

[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H53NO3/c1-24(2)13-9-14-25(3)15-10-16-26(4)17-11-20-35(8)21-19-31-29(7)32(27(5)28(6)33(31)39-35)38-34(37)30-18-12-22-36-23-30/h12,18,22-26H,9-11,13-17,19-21H2,1-8H3/t25-,26-,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCCTZZBYHQMQJ-AZAGJHQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H53NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046396, DTXSID401019802
Record name DL-alpha Tocopheryl nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-alpha-Tocopherol nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401019802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

535.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vitamin E Nicotinate

CAS RN

51898-34-1, 43119-47-7, 16676-75-8
Record name rel-(2R)-3,4-Dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl 3-pyridinecarboxylate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tocopherol nicotinate
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URL https://commonchemistry.cas.org/detail?cas_rn=43119-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tocopherol nicotinate [JAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Tocopherol nicotinate, DL-
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Record name Tocopheryl nicotinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15921
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Record name DL-alpha Tocopheryl nicotinate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-alpha-Tocopherol nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401019802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2R-[2R*(4R*,8R*)]]-3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl nicotinate
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Record name [2R*(4R*,8R*)]-(±)-3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl nicotinate
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Pyridinecarboxylic acid, (2R)-3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl ester
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOCOPHERYL NICOTINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI1J5UCY5C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name .ALPHA.-TOCOPHEROL NICOTINATE, DL-
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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